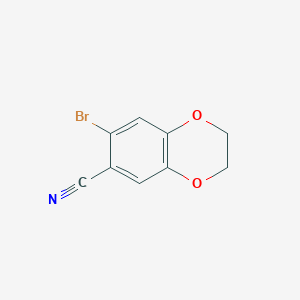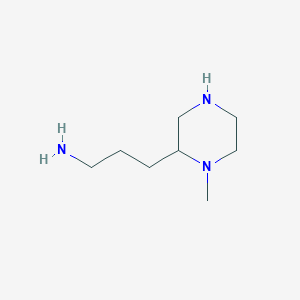
2-Piperazinepropanamine,1-methyl-(9CI)
Vue d'ensemble
Description
2-Piperazinepropanamine,1-methyl-(9CI) is a chemical compound with the molecular formula C8H19N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinepropanamine,1-methyl-(9CI) typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chloro-3-aminopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Piperazinepropanamine,1-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperazinepropanamine,1-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Piperazinepropanamine,1-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Piperazinepropanamine,1-methyl-(9CI) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperazineethanamine: A similar compound with a shorter carbon chain.
1-Methylpiperazine: A derivative of piperazine with a methyl group attached to the nitrogen atom.
3-Piperazinepropanamine: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Piperazinepropanamine,1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H19N3 |
|---|---|
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
3-(1-methylpiperazin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-11-6-5-10-7-8(11)3-2-4-9/h8,10H,2-7,9H2,1H3 |
Clé InChI |
RKGJWIWVQAHVLV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNCC1CCCN |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-](/img/structure/B8750113.png)
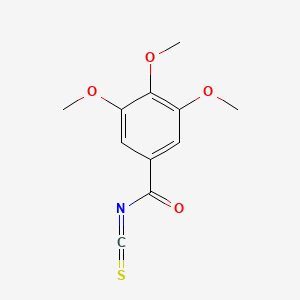
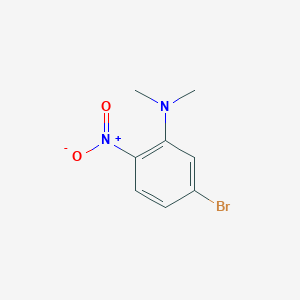
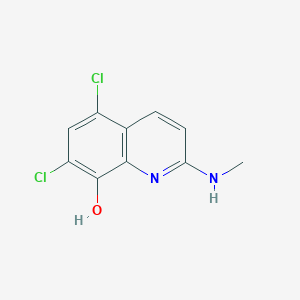
![2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol](/img/structure/B8750138.png)
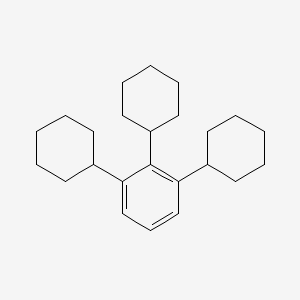
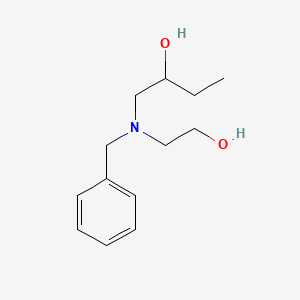
![[Phosphono(thiomorpholin-4-yl)methyl]phosphonic acid](/img/structure/B8750163.png)
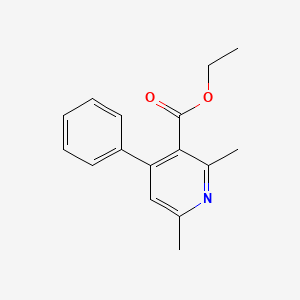


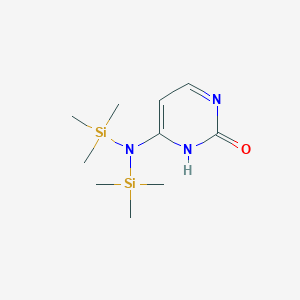
![4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid](/img/structure/B8750183.png)
